molecular formula C16H12BrN3O B5719201 3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide

3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide

Cat. No.: B5719201
M. Wt: 342.19 g/mol
InChI Key: JVLRWLDTCSJISL-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-phenylpyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the bromophenyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions may involve the use of bases or catalysts to facilitate the reaction.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1-phenylpyrazole-4-carboxamide: Similar structure but with the bromine atom in a different position on the phenyl ring.

    3-(3-Chlorophenyl)-1-phenylpyrazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    3-(3-Bromophenyl)-1-(4-methylphenyl)pyrazole-4-carboxamide: Similar structure but with a methyl group on the phenyl ring.

Uniqueness

The uniqueness of 3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide lies in its specific substitution pattern and the presence of both bromophenyl and phenyl groups.

Properties

IUPAC Name

3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-12-6-4-5-11(9-12)15-14(16(18)21)10-20(19-15)13-7-2-1-3-8-13/h1-10H,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLRWLDTCSJISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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